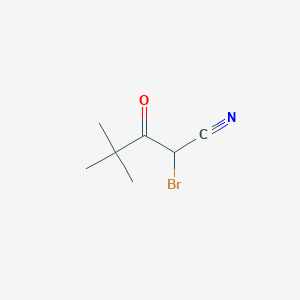
2-Amino-1-methylpyridin-1-iumiodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2. It is a pyridinium salt, where the nitrogen atom in the pyridine ring is quaternized with a methyl group, and an amino group is attached to the second carbon of the ring. This compound is often used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Biochemische Analyse
Biochemical Properties
2-Amino-1-methylpyridin-1-ium iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. The compound’s ability to form ionic bonds with biomolecules is crucial for its biochemical activity .
Cellular Effects
2-Amino-1-methylpyridin-1-ium iodide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Amino-1-methylpyridin-1-ium iodide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding is often mediated by ionic interactions between the compound and the enzyme’s active site. Furthermore, 2-Amino-1-methylpyridin-1-ium iodide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-methylpyridin-1-ium iodide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-1-methylpyridin-1-ium iodide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 2-Amino-1-methylpyridin-1-ium iodide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity without causing significant toxicity .
Metabolic Pathways
2-Amino-1-methylpyridin-1-ium iodide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can be metabolized by aminotransferases, leading to the formation of intermediate metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in metabolic pathways is crucial for its overall biochemical activity .
Transport and Distribution
The transport and distribution of 2-Amino-1-methylpyridin-1-ium iodide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, the compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of 2-Amino-1-methylpyridin-1-ium iodide is essential for its biochemical activity and overall function .
Subcellular Localization
The subcellular localization of 2-Amino-1-methylpyridin-1-ium iodide is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For example, the compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of 2-Amino-1-methylpyridin-1-ium iodide is critical for its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methylpyridin-1-ium iodide typically involves the quaternization of 2-amino-1-methylpyridine with an iodinating agent. One common method is to dissolve 2-amino-1-methylpyridine in an appropriate solvent, such as acetone, and then add an excess of methyl iodide. The reaction mixture is stirred at room temperature for several hours, and the solvent is then evaporated to yield the desired product as a solid precipitate .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-1-methylpyridin-1-ium iodide may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-amino-1-methylpyridine, while oxidation of the amino group could produce a nitroso or nitro derivative.
Wirkmechanismus
The mechanism of action of 2-Amino-1-methylpyridin-1-ium iodide depends on its specific application. In chemical reactions, the quaternized nitrogen atom makes the compound a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its amino and pyridinium groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-methylpyridine: The non-quaternized form of the compound, which lacks the iodide ion.
2-Chloro-1-methylpyridinium iodide: A similar compound where the amino group is replaced with a chlorine atom.
1-Methylpyridinium iodide: A simpler pyridinium salt without the amino group.
Uniqueness
2-Amino-1-methylpyridin-1-ium iodide is unique due to the presence of both the amino group and the quaternized nitrogen atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6964-53-0 |
|---|---|
Molekularformel |
C6H9IN2 |
Molekulargewicht |
236.05 g/mol |
IUPAC-Name |
1-methylpyridin-2-imine;hydroiodide |
InChI |
InChI=1S/C6H8N2.HI/c1-8-5-3-2-4-6(8)7;/h2-5,7H,1H3;1H |
InChI-Schlüssel |
FWASAFYSUHLJKM-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1N.[I-] |
Kanonische SMILES |
CN1C=CC=CC1=N.I |
Key on ui other cas no. |
6964-53-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)









![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)


